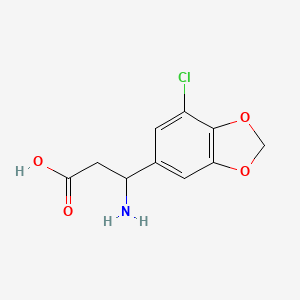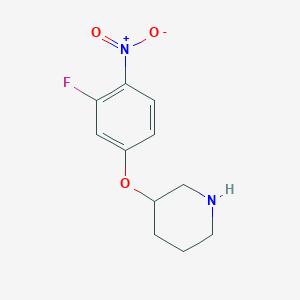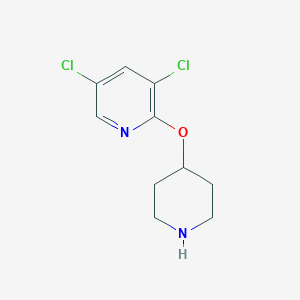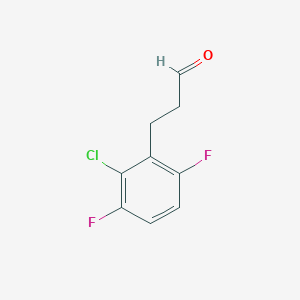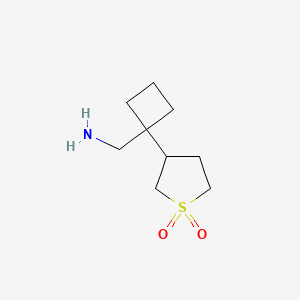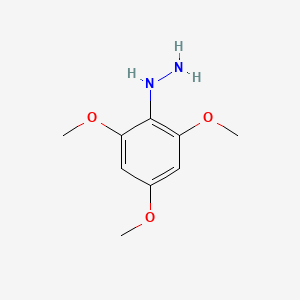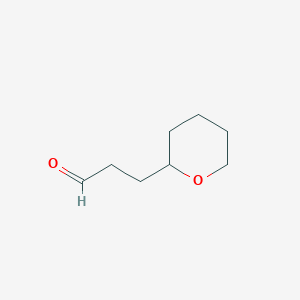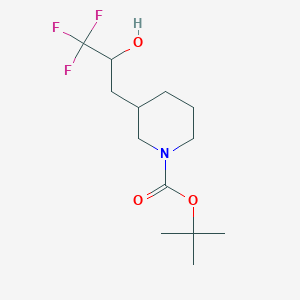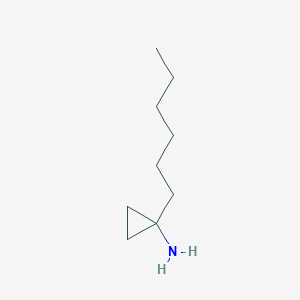![molecular formula C9H14O2 B13605342 rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,5R)-6-methoxybicyclo[320]heptane-3-carbaldehyde is a bicyclic compound with a unique structure that includes a methoxy group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde typically involves the formation of the bicyclic core followed by the introduction of the methoxy and aldehyde groups. One common method involves the Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the methoxy and aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products depend on the substituent introduced.
Applications De Recherche Scientifique
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde depends on its interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The methoxy group can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane hydrochloride
- rac-(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane
- rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
Uniqueness
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on a bicyclic structure. This combination of functional groups and the rigid bicyclic framework provides distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(1S,5S)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-11-9-4-7-2-6(5-10)3-8(7)9/h5-9H,2-4H2,1H3/t6?,7-,8-,9?/m0/s1 |
Clé InChI |
SKAURTXNNPRADW-QXNPHUFVSA-N |
SMILES isomérique |
COC1C[C@H]2[C@@H]1CC(C2)C=O |
SMILES canonique |
COC1CC2C1CC(C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


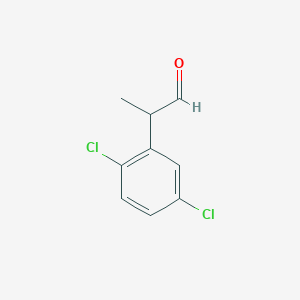
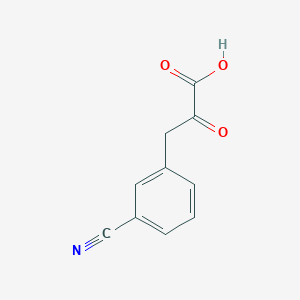
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)

